molecular formula C18H14ClNO4 B564618 O-Desmethyl Indomethacin-d4 CAS No. 1189916-55-9

O-Desmethyl Indomethacin-d4

Cat. No.: B564618
CAS No.: 1189916-55-9
M. Wt: 347.787
InChI Key: KMLNWQPYFBIALN-QFFDRWTDSA-N
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Description

O-Desmethyl Indomethacin-d4 is a deuterium-labeled derivative of O-Desmethyl Indomethacin. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of this compound allows for its use as a tracer in pharmacokinetic and metabolic studies .

Biochemical Analysis

Biochemical Properties

O-Desmethyl Indomethacin-d4 interacts with various enzymes and proteins in the body. It is primarily metabolized through direct acylglucuronidation by UGT2B7 and UGT1A93 and cytochrome P450 2C9-mediated O-demethylation . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound can have diverse effects on cellular processes. For instance, it has been suggested that Indomethacin, the parent compound, can induce heterogeneity in lipid membranes, potentially influencing cell signaling events

Molecular Mechanism

It is known that Indomethacin, the parent compound, exerts its effects by inhibiting the synthesis of prostaglandins, which mediate inflammatory reactions in the body . This compound, being a metabolite of Indomethacin, may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that Indomethacin undergoes extensive biodegradation via O-demethylation . This suggests that the effects of this compound may change over time due to metabolic processes.

Dosage Effects in Animal Models

It is known that the parent compound, Indomethacin, has a potent anti-inflammatory effect in both in vitro and in vivo models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized via O-demethylation, N-deacylation, or both reactions . The main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides .

Preparation Methods

The synthesis of O-Desmethyl Indomethacin-d4 involves several chemical reactions starting from Indomethacin. The primary steps include:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

O-Desmethyl Indomethacin-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O-Desmethyl Indomethacin-d4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

O-Desmethyl Indomethacin-d4 is unique due to the incorporation of deuterium atoms, which distinguishes it from other similar compounds. Some similar compounds include:

    O-Desmethyl Indomethacin: The non-deuterated form of this compound.

    Indomethacin: The parent compound from which this compound is derived.

    O-Desmethyl-N-deschlorobenzoyl-Indomethacin: Another metabolite of Indomethacin.

The uniqueness of this compound lies in its use as a stable isotope-labeled compound, which provides advantages in tracing and quantifying the compound in various studies.

Properties

IUPAC Name

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNWQPYFBIALN-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675811
Record name {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189916-55-9
Record name {1-[4-Chloro(~2~H_4_)benzene-1-carbonyl]-5-hydroxy-2-methyl-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl Indomethacin-d4
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O-Desmethyl Indomethacin-d4
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O-Desmethyl Indomethacin-d4
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O-Desmethyl Indomethacin-d4
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O-Desmethyl Indomethacin-d4
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O-Desmethyl Indomethacin-d4

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